Ethyl 4-(6-aminopyridin-3-yl)benzoate
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Overview
Description
Ethyl 4-(6-aminopyridin-3-yl)benzoate is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzoic acid and pyridine, featuring an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(6-aminopyridin-3-yl)benzoate can be synthesized through several methods. One common approach involves the condensation of 4-(6-aminopyridin-3-yl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(6-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Ethyl 4-(6-aminopyridin-3-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(6-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(6-aminopyridin-3-yl)benzoate can be compared with other similar compounds such as:
- Ethyl 4-(2-aminopyridin-5-yl)benzoate
- Benzoic acid, 4-(6-amino-3-pyridinyl)-, ethyl ester
These compounds share structural similarities but differ in the position of the amino group on the pyridine ring, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications.
Properties
IUPAC Name |
ethyl 4-(6-aminopyridin-3-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTSDRPHLCKQHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716531 |
Source
|
Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-69-3 |
Source
|
Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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